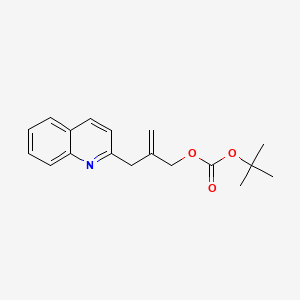
t-Butyl (2-(quinolin-2-ylmethyl)allyl) carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines and as intermediates in the synthesis of pharmaceuticals and agrochemicals. This compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, and an allyl group, which is a functional group with the formula H2C=CH-CH2-.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE typically involves the reaction of quinoline derivatives with tert-butyl chloroformate and an appropriate allylating agent. One common method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative to yield the desired carbamate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly reagents and solvents is often prioritized to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted carbamates.
科学的研究の応用
TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving carbamates.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The carbamate group can inhibit enzymes by forming covalent bonds with active site residues, leading to the inactivation of the enzyme.
類似化合物との比較
Similar Compounds
TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)CARBAMATE): Similar structure but lacks the allyl group.
ALLYL (2-(QUINOLIN-2-YLMETHYL)CARBAMATE): Similar structure but lacks the tert-butyl group.
QUINOLIN-2-YLMETHYL CARBAMATE: Lacks both the tert-butyl and allyl groups.
Uniqueness
TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE is unique due to the presence of both the tert-butyl and allyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in organic synthesis and research.
特性
分子式 |
C18H21NO3 |
|---|---|
分子量 |
299.4 g/mol |
IUPAC名 |
tert-butyl 2-(quinolin-2-ylmethyl)prop-2-enyl carbonate |
InChI |
InChI=1S/C18H21NO3/c1-13(12-21-17(20)22-18(2,3)4)11-15-10-9-14-7-5-6-8-16(14)19-15/h5-10H,1,11-12H2,2-4H3 |
InChIキー |
KBLVXKCFVJSCHJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)OCC(=C)CC1=NC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















